1H-Isoindole-1,3(2H)-dione, 2-(2-imidazo[1,2-a]pyridin-2-ylethyl)-
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-(2-imidazo[1,2-a]pyridin-2-ylethyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Preparation Methods
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(2-imidazo[1,2-a]pyridin-2-ylethyl)- typically involves the functionalization of indole-2-carboxylic acid or pyrrole-2-carboxylic acid with diverse aniline groups and carbonyldiimidazole (CDI) under microwave conditions . This method is advantageous as it is free of work-up and does not require column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-(2-imidazo[1,2-a]pyridin-2-ylethyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by binding to enzyme active sites or receptor proteins, thereby modulating their activity. The exact pathways involved can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
When compared to other similar compounds, such as imidazo[1,2-a]pyridine derivatives, 1H-Isoindole-1,3(2H)-dione, 2-(2-imidazo[1,2-a]pyridin-2-ylethyl)- stands out due to its unique structural features that confer enhanced stability and reactivity . Similar compounds include:
- Imidazo[1,2-a]pyridine
- Imidazo[1,5-a]indole
- Pyrrolo[1,2-c]imidazole
These compounds share some structural similarities but differ in their specific functional groups and overall reactivity, making each unique in its applications and properties.
Properties
IUPAC Name |
2-(2-imidazo[1,2-a]pyridin-2-ylethyl)isoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c21-16-13-5-1-2-6-14(13)17(22)20(16)10-8-12-11-19-9-4-3-7-15(19)18-12/h1-7,9,11H,8,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDOVKWGFPLJDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CN4C=CC=CC4=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20364151 | |
Record name | F2184-0181 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51132-01-5 | |
Record name | 2-(2-Imidazo[1,2-a]pyridin-2-ylethyl)-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51132-01-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | F2184-0181 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20364151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.